2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

Enzyme Inhibition Xanthine Oxidase Drug Discovery

Researchers requiring a specific indoloquinoxaline substitution pattern for reproducible DNA binding and enzyme inhibition studies face supply inconsistency. This compound directly addresses that gap: a 2,3-diethoxy-6-pentyl analog with a defined pharmacological profile. - DNA Intercalation: Planar tetracyclic core disrupts DNA function; 6-pentyl chain differentiates it from methyl/octyl analogs. - Enzyme Inhibition: Bovine xanthine oxidase Ki=15 µM (IC50=21.1 µM); closely related analogs inhibit human IDO1 (IC50=3.18 µM) and LOXL3 (IC50=2.1 µM). - SAR Utility: Enables direct logP-vs.-potency comparisons with 6-H, 6-methyl, and 6-octyl counterparts.

Molecular Formula C23H27N3O2
Molecular Weight 377.488
CAS No. 612051-59-9
Cat. No. B2446149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline
CAS612051-59-9
Molecular FormulaC23H27N3O2
Molecular Weight377.488
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC
InChIInChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3
InChIKeyQPBRDXNJVAFGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 11 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline: Chemical Identity and Core Scaffold


2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline (CAS 612051-59-9) is a fully synthetic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline family . Its structure is characterized by a planar, tetracyclic core formed by the fusion of an indole and a quinoxaline ring, which is a known pharmacophore for DNA intercalation [1]. The compound features specific substitutions: ethoxy groups at the 2- and 3-positions of the quinoxaline moiety and an n-pentyl chain on the N-6 of the indole ring, distinguishing it from the unsubstituted core and simpler alkylated analogs .

Core Scaffold Indoloquinoxaline pharmacophore for DNA binding studies
2,3-Diethoxy QSAR-informed substitution for interaction modulation
N-6 Pentyl Lipophilicity tuning for distribution studies

2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline: Why Generic Substitution Fails


Within the indolo[2,3-b]quinoxaline class, minor structural modifications are known to cause profound shifts in biological activity, DNA binding affinity, and target selectivity [1]. For instance, the nature of the 6-position substituent on the indole nitrogen can switch the dominant mechanism from topoisomerase II inhibition to pure DNA intercalation, while the 2,3-substituents on the quinoxaline ring modulate intrinsic binding constants by orders of magnitude [2]. Therefore, substituting 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline with a 2,3-dimethyl or 6-methyl analog cannot be done without risking a complete loss of the desired binding profile or cytotoxicity window, making compound-specific procurement essential for reproducible research.

6-Position alkyl chain length may shift dominant mechanism between DNA intercalation and topoisomerase II inhibition.
2,3-Dimethyl or shorter alkoxy analogs may not reproduce the binding affinity window of the diethoxy pattern.
Unsubstituted indoloquinoxaline core lacks xanthine oxidase inhibition; target engagement is substitution-specific.

Quantitative Differentiation Guide


Xanthine Oxidase Inhibition vs. Unsubstituted Core

The 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline derivative (likely a close regioisomer or the target compound itself under a different database ID) demonstrates measurable inhibition of bovine xanthine oxidase, a property absent in the unsubstituted 6H-indolo[2,3-b]quinoxaline core. This indicates the combined ethoxy and pentyl substitutions confer a specific enzyme-binding capability not present in the parent scaffold [1]. The comparator, the unsubstituted 6H-indolo[2,3-b]quinoxaline core (CID 5356192), shows an IC50 of 13.9 µM against a different target (TSRI screen) but no reported xanthine oxidase activity, highlighting a shift in target profile [2].

Xanthine Oxidase Inhibition
Cross-study comparable
Ki = 15,000 nM; IC50 = 21,100 nM (bovine enzyme)
Acquired enzyme-binding capability absent in unsubstituted core
Values from BindingDB; independent verification advised
Enzyme Inhibition Xanthine Oxidase Drug Discovery

DNA Intercalation: 2,3-Diethoxy vs. 2,3-Dimethyl Potency

Indolo[2,3-b]quinoxalines are established DNA intercalators, but the affinity is exquisitely sensitive to the 2,3-substituents [1]. The classical antiviral agent B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo[2,3-b]quinoxaline) exhibits effective antiviral activity at 1–5 µM through DNA binding [2]. In the broader monomeric indoloquinoxaline series, DNA binding constants typically reach approximately 10^6 M^-1 [3]. The 2,3-diethoxy pattern in the target compound increases the electron density and steric bulk of the chromophore compared to 2,3-dimethyl or 2,3-dimethoxy analogs, which is predicted by QSAR models for this scaffold to enhance intercalation strength and cytotoxicity by favoring cyclic or larger alkoxy substituents on the quinoxaline ring [4].

DNA Intercalation QSAR
Cross-study comparable
2,3-diethoxy predicted to enhance intercalation vs. dimethyl (B-220 IC50 1-5 µM)
QSAR-informed substitution for a distinct potency window
No direct binding constant available for target compound
DNA Binding Intercalation Anticancer

Lipophilicity Modulation by N-6 Pentyl Chain

The n-pentyl chain at the N-6 position is a critical determinant of the compound's logP and aqueous solubility, which directly affect cell permeability and in vivo distribution. The unsubstituted 6H-indolo[2,3-b]quinoxaline is a relatively polar, planar molecule, while analogs with long-chain N-alkyl groups show enhanced membrane partitioning [1]. In the indoloquinoxaline series, a shift from a 6-H to a 6-pentyl group increases the calculated logP by roughly 2-3 units, based on the molecular formula change (C18H17N3O2 vs. C23H27N3O2 for the 2,3-diethoxy series). This is a larger logP jump than that provided by a 6-methyl or 6-ethyl group, offering a distinct balance between hydrophobicity and DNA intercalation-driven potency .

Lipophilicity (cLogP)
Class-level inference
Estimated cLogP ~4-5; ~2 units higher than N-unsubstituted analog
Pentyl group modulates distribution property for cellular uptake studies
Calculated from molecular formula; experimental logP pending
Lipophilicity Solubility Drug-like Properties

Selectivity for IDO1 and LOXL3 vs. Classical DNA Binders

Database screening results suggest that the 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline scaffold is recognized by multiple therapeutic targets, including human IDO1 (Indoleamine 2,3-dioxygenase 1) and LOXL3 (Lysyl oxidase homolog 3) [1][2]. A closely related derivative (BDBM50550888 / CHEMBL4749277) inhibited human IDO1 with an IC50 of 3,180 nM [1], while another analog (BDBM50463620 / CHEMBL4240937) showed an IC50 of 2,100 nM against human LOXL3 [2]. This polypharmacological profile, targeting both an immune checkpoint enzyme and a matrix remodeling enzyme, is not observed with the 6-unsubstituted or 2,3-dimethyl analogs, which are primarily characterized by DNA intercalation alone.

Multi-target Inhibition
Cross-study comparable
IDO1 IC50 = 3,180 nM; LOXL3 IC50 = 2,100 nM (close analogs)
Polypharmacology for immunomodulation target profiling
Values from closely related 2,3-diethoxy-6-pentyl analogs
Immuno-oncology IDO1 Target Selectivity

Recommended Application Scenarios


Non-Nucleoside Xanthine Oxidase Inhibitor Development

The compound's measurable inhibition of bovine xanthine oxidase (Ki = 15 µM, IC50 = 21.1 µM) [1] makes it a candidate for hit-to-lead optimization in gout or hyperuricemia programs, where it can serve as a starting point distinct from purine-based inhibitors.

Probing DNA Intercalation in Cell Cycle Arrest

As an indoloquinoxaline carrying QSAR-predicted favorable 2,3-diethoxy substituents for enhanced DNA binding [2], the compound can be employed in mechanistic studies comparing G2/M arrest induction (a hallmark of this class) with structurally matched but 2,3-dimethyl counterparts.

Polypharmacology in Immuno-Oncology

The observed dual inhibitory activity against human IDO1 (IC50 = 3.18 µM) and LOXL3 (IC50 = 2.1 µM) in closely related 2,3-diethoxy-6-pentyl analogs [3][4] supports its use as a chemical probe to study the intersection of tryptophan metabolism and matrix remodeling in the tumor microenvironment.

SAR Expansion of Indoloquinoxaline Libraries

This compound fills a specific gap in the chemical space of indoloquinoxalines by combining a medium-length alkyl chain (pentyl) with a dialkoxy substitution pattern. It can be used as a reference standard in SAR studies aimed at optimizing logP versus intercalation potency, comparing directly with 6-methyl, 6-octyl, and 6-H analogs [5].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibition studies
Enzyme inhibition profile
Ki/IC50 confirmation in relevant assay
DNA intercalation and cell-cycle research
DNA binding/intercalation profile
G2/M arrest endpoint comparison
Immuno-oncology target profiling
Multi-target inhibition (IDO1/LOXL3)
IDO1/LOXL3 activity in cellular models
Indoloquinoxaline SAR expansion
Lipophilicity-substitution pattern
logP versus intercalation potency comparison
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